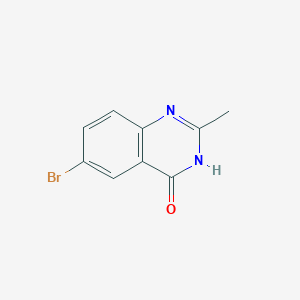

6-Bromo-2-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-bromo-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYWPPKPTICBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279840 | |

| Record name | 6-Bromo-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-59-5 | |

| Record name | 5426-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methylquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-2-methylquinazolin-4(3H)-one

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 6-Bromo-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a well-established pharmacophore, and the introduction of a bromine atom at the 6-position and a methyl group at the 2-position offers a valuable building block for the synthesis of novel therapeutic agents. This document details a reliable and efficient two-step synthetic pathway, starting from 5-bromoanthranilic acid. Furthermore, a comprehensive overview of the analytical techniques employed for the structural elucidation and purity assessment of the target compound is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing both the theoretical underpinnings and practical, field-proven insights for the successful preparation and characterization of this important molecule.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that have garnered considerable attention in the scientific community due to their diverse and potent biological activities.[1] The rigid bicyclic structure of the quinazolinone core serves as a versatile template for the design of molecules that can interact with a wide array of biological targets. The derivatization of this core at various positions has led to the development of compounds with applications as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.

The subject of this guide, this compound, incorporates several key structural features that make it a particularly interesting candidate for further chemical exploration. The bromine atom at the 6-position can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The methyl group at the 2-position is a common feature in many bioactive quinazolinones and can influence the molecule's interaction with its biological target.

This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, followed by a thorough discussion of its characterization. The causality behind experimental choices will be explained, and the protocols are designed to be self-validating systems for reproducible results.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthetic route to this compound proceeds through a two-step sequence starting from 5-bromoanthranilic acid. This method involves the initial formation of a benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methylquinazolin-4(3H)-one

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid, heterocyclic structure provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. The strategic incorporation of a bromine atom at the 6-position and a methyl group at the 2-position, as in 6-Bromo-2-methylquinazolin-4(3H)-one, significantly influences the molecule's electronic and steric properties. These modifications can enhance binding affinity, modulate metabolic stability, and fine-tune pharmacokinetic profiles. This guide offers a comprehensive overview of the key physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental methodologies required for its thorough characterization. While extensive experimental data for this specific molecule is not widely available in public literature, this document provides expert guidance on its anticipated properties based on related structures and outlines the protocols for their empirical determination.

Molecular Identity and Structural Features

A precise understanding of a compound's molecular identity is the cornerstone of all subsequent physicochemical analysis. For this compound, this begins with its fundamental structural and identifying information.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂O |

| Molecular Weight | 239.07 g/mol |

| CAS Number | 5426-59-5 |

| IUPAC Name | 6-bromo-2-methyl-3H-quinazolin-4-one |

| InChI Key | MNYWPPKPTICBPZ-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=C(C=C2)Br)C(=O)N1 |

| Physical Form | Expected to be a solid at room temperature. |

The structure, depicted below, reveals a bicyclic system consisting of a pyrimidine ring fused to a benzene ring. The bromine atom at position 6 is an electron-withdrawing group, which can influence the acidity of the N-H proton and the overall electron distribution of the aromatic system. The methyl group at position 2 is a small alkyl substituent that can impact steric interactions with target proteins.

Caption: Chemical structure of this compound.

Thermal Properties: Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Expected Properties and Comparative Data

| Compound | Melting Point (°C) |

| This compound | Not experimentally determined in surveyed literature. |

| 6-Bromo-2-phenylquinazolin-4(3H)-one | 283.8 - 286.3[2] |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | 178 - 180[3] |

Experimental Protocol: Melting Point Determination (Thiele Tube Method)

The causality behind this experimental choice lies in its simplicity and effectiveness for obtaining an accurate melting point range with minimal equipment. The convection currents within the Thiele tube ensure uniform heating of the sample.

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of this compound is finely ground to a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. This design promotes the circulation of the oil, ensuring a uniform temperature distribution.

-

Observation and Recording: The temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

Solubility Profile

Solubility is a crucial parameter in drug development, influencing dissolution, absorption, and bioavailability. It is typically determined in aqueous buffers at various pH values and in relevant organic solvents.

Expected Solubility and Comparative Data

The quinazolinone scaffold generally exhibits poor aqueous solubility. The presence of the bromine and methyl groups in this compound is expected to further increase its lipophilicity. Therefore, low solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is anticipated.

| Solvent | Expected Solubility |

| Water | Very low |

| Ethanol | Slightly soluble |

| Methanol | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its direct measurement of a saturated solution at equilibrium.

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and is critical for predicting a compound's behavior in different pH environments, such as the gastrointestinal tract. This compound has an acidic N-H proton and basic nitrogen atoms in the quinazoline ring, making it an amphoteric molecule.

Expected pKa and Comparative Data

For quinazolinone derivatives, the pKa values are influenced by the substituents on the ring system. The electron-withdrawing bromine atom is expected to increase the acidity of the N-H proton. The pKa of various quinazolinone derivatives has been reported to be in the range of 5.78-7.62.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and neutral forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a solvent like methanol.

-

Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Preparation: A small, constant volume of the stock solution is added to each buffer solution to achieve the same total drug concentration in each.

-

Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded. A wavelength where the absorbance of the ionized and neutral forms differs significantly is chosen for analysis.

-

Data Analysis: The absorbance at the chosen wavelength is plotted against the pH of the buffer. The resulting sigmoidal curve is analyzed using the Henderson-Hasselbalch equation to calculate the pKa.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H and ¹³C NMR Spectral Features

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, a singlet for the methyl group, and a broad signal for the N-H proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the bromine substituent.

-

¹³C NMR: The spectrum will show signals for all nine carbon atoms in the molecule, including the carbonyl carbon at a downfield chemical shift (typically >160 ppm).

Experimental Protocol: NMR Sample Preparation and Analysis

Step-by-Step Methodology:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked on the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The raw data is processed by Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Expected Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a [M+H]⁺ peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state.

Expected Crystal Structure

If suitable single crystals can be grown, X-ray crystallography would reveal the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Experimental Protocol: Crystal Growth and X-ray Diffraction Analysis

Step-by-Step Methodology:

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Conclusion

This compound is a compound of significant interest in medicinal chemistry. This technical guide has provided a comprehensive framework for understanding and determining its key physicochemical properties. While specific experimental values for this molecule are not extensively documented, the provided protocols and comparative data for related compounds offer a solid foundation for researchers to conduct their own empirical investigations. The methodologies outlined herein for determining melting point, solubility, pKa, and for obtaining detailed spectroscopic and crystallographic data are robust and widely accepted in the scientific community. By following these established procedures, researchers can generate the high-quality data necessary to advance their drug discovery and development programs involving this important quinazolinone derivative.

References

Spectroscopic Characterization of 6-Bromo-2-methylquinazolin-4(3H)-one: A Technical Guide for Drug Development Professionals

Introduction

Quinazolinone scaffolds are of significant interest in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The precise functionalization of the quinazolinone ring system allows for the fine-tuning of pharmacological profiles. 6-Bromo-2-methylquinazolin-4(3H)-one is a key intermediate in the synthesis of more complex derivatives, making its unambiguous structural elucidation paramount for researchers in drug discovery and development.[3][4] This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

The structural framework of this compound, presented below, consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring. The bromine atom at the 6-position and the methyl group at the 2-position are key features that influence the spectroscopic and biological properties of the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its structural confirmation. The spectra are typically recorded in deuterated solvents like DMSO-d₆.[5]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group. The expected chemical shifts are presented in the table below, with assignments based on analogous structures.[6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.4 | Broad Singlet | 1H | N-H |

| ~7.95 | Doublet | 1H | H-5 |

| ~7.80 | Doublet of Doublets | 1H | H-7 |

| ~7.50 | Doublet | 1H | H-8 |

| ~2.40 | Singlet | 3H | CH₃ |

Interpretation:

-

N-H Proton: The proton attached to the nitrogen at position 3 is expected to appear as a broad singlet at a downfield chemical shift (~12.4 ppm) due to its acidic nature and hydrogen bonding capabilities.

-

Aromatic Protons: The protons on the benzene ring will show a characteristic splitting pattern. The H-5 proton is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet. The H-7 proton will likely appear as a doublet of doublets due to coupling with both H-5 and H-8. The H-8 proton is expected to be a doublet.

-

Methyl Protons: The methyl group at the 2-position will give rise to a sharp singlet at approximately 2.40 ppm.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms of this compound are listed below, based on data from similar quinazolinone derivatives.[7][8]

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C=O (C-4) |

| ~154.0 | C-2 |

| ~148.0 | C-8a |

| ~137.0 | C-7 |

| ~128.0 | C-5 |

| ~122.0 | C-8 |

| ~120.0 | C-4a |

| ~118.0 | C-6 |

| ~22.0 | CH₃ |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon (C-4) is the most deshielded, appearing at approximately 162.0 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the region of 118.0-148.0 ppm. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift of around 22.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Medium, Broad | N-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1610 | Medium | C=N Stretch |

| ~1590, 1480 | Medium-Strong | C=C Aromatic Stretch |

| ~830 | Strong | C-H Aromatic Bending (out-of-plane) |

| ~600 | Medium | C-Br Stretch |

Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3200-3000 cm⁻¹ is indicative of the N-H stretching vibration, with the broadening due to hydrogen bonding.[7]

-

C=O Stretch: A strong, sharp peak around 1680 cm⁻¹ is a clear indicator of the carbonyl group of the amide functionality.[9]

-

C=N and C=C Stretches: Absorptions in the 1610-1480 cm⁻¹ range correspond to the stretching vibrations of the C=N and aromatic C=C bonds.[7]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Interpretation |

| 238/240 | [M]⁺˙ (Molecular ion) |

| 210/212 | [M - CO]⁺˙ |

| 183/185 | [M - CO - HCN]⁺˙ |

| 104 | [C₇H₄O]⁺ |

Plausible Fragmentation Pathway:

References

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. mediresonline.org [mediresonline.org]

- 5. benchchem.com [benchchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Solubility and Stability of 6-Bromo-2-methylquinazolin-4(3H)-one: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers

Abstract

6-Bromo-2-methylquinazolin-4(3H)-one belongs to the quinazolinone class of nitrogen-containing heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry due to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of any lead compound is critically dependent on its physicochemical properties, primarily its solubility and stability, which govern its bioavailability, formulation feasibility, and shelf-life. This technical guide provides a detailed exploration of the solubility and stability profiles of this compound, offering both theoretical insights and practical experimental protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of quinazolinone-based scaffolds.

Introduction to the this compound Scaffold

The quinazolinone core is a privileged structure in drug discovery, forming the backbone of numerous natural alkaloids and synthetic compounds with proven pharmacological value.[4][5] The general stability of the quinazolinone ring system makes it an attractive starting point for developing new therapeutic agents.[4][6] The specific compound, this compound, incorporates a bromine atom at the 6-position of the benzene ring. This halogen substitution can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making its physicochemical characterization essential.

Core Physicochemical Properties

A foundational understanding begins with the basic molecular characteristics of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | [7] |

| Molecular Weight | 239.07 g/mol | [7] |

| Appearance | White to off-white crystalline powder (Expected) | [8] |

| CAS Number | 5426-59-5 | [7] |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in vivo. Like many quinazolinone derivatives, this compound is expected to exhibit poor aqueous solubility due to its rigid, planar heterocyclic structure and the presence of the lipophilic bromine atom.[9]

Theoretical Considerations: Structural Impact on Solubility

The poor water solubility of 4(3H)-quinazolinone derivatives is primarily a function of their molecular structure.[9] These compounds possess a rigid, fused ring system which leads to high crystal lattice energy, making it difficult for water molecules to solvate the individual molecules.[9] The presence of the bromine atom on the benzene ring further increases the molecule's lipophilicity, decreasing its affinity for aqueous media.

However, the quinazolinone scaffold also contains basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent.[9] At lower (acidic) pH, these nitrogens can become protonated, leading to an ionized form of the molecule that is significantly more soluble in water.[9][10]

Caption: Factors influencing the solubility of this compound.

Solubility in Common Solvents

Based on data from structurally related compounds, a general solubility profile can be predicted.[8]

| Solvent Class | Examples | Expected Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low | High lipophilicity and crystal lattice energy.[8][9] |

| Polar Protic | Methanol, Ethanol | Slightly Soluble | Capable of hydrogen bonding, but the overall lipophilic character limits high solubility.[8] |

| Polar Aprotic | DMSO, DMF | Soluble | Strong dipole moments effectively disrupt the crystal lattice.[8] |

| Non-Polar | Chloroform, Dichloromethane | Soluble | "Like dissolves like" principle; compatible with the compound's lipophilic nature.[8] |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The gold-standard method for determining thermodynamic solubility is the shake-flask technique. This protocol is designed to achieve equilibrium between the dissolved and solid states of the compound.

Rationale: This method ensures that the measured solubility is the true thermodynamic equilibrium solubility, which is crucial for biopharmaceutical classification and pre-formulation studies.

Methodology:

-

Preparation: Add an excess amount of this compound (enough to ensure a solid phase remains after equilibration) to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, 0.1 N HCl).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The duration should be validated by confirming that solubility values do not change at later time points.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling & Dilution: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

References

- 1. mediresonline.org [mediresonline.org]

- 2. mediresonline.org [mediresonline.org]

- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. Buy 6-Bromo-2-(3-hydroxybutylamino)-3-methylquinazolin-4-one [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Rational Design, Synthesis, and Evaluation of Novel 6-Bromo-Quinazolinone Analogs as Potential Therapeutic Agents

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] This guide provides an in-depth technical overview of the discovery process for a new series of 6-bromo-quinazolinone analogs. We will explore the strategic rationale for selecting this particular scaffold and substitution pattern, detail the synthetic methodologies, present a robust protocol for biological evaluation, and analyze the resulting structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, offering a field-proven framework for advancing novel quinazolinone-based compounds from conceptualization to preliminary biological validation.

The Quinazolinone Scaffold: A Privileged Structure in Drug Discovery

The quinazolinone core, a fusion of benzene and pyrimidinone rings, is recognized as a "privileged structure" in medicinal chemistry.[5] This designation is earned by its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological effects.[3][4][6] Derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[2][3][7][8]

The success of FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib, all of which feature the quinazoline core and target tyrosine kinases in cancer therapy, validates the scaffold's therapeutic potential.[7] The stability and synthetic tractability of the quinazolinone nucleus allow for extensive chemical modification, enabling chemists to fine-tune its pharmacological profile.[2] Our focus is on leveraging this versatile scaffold to develop novel analogs with enhanced potency and selectivity.

The Strategic Importance of 6-Bromo Substitution

The rationale for incorporating a bromine atom at the 6-position of the quinazolinone ring is twofold, grounded in established medicinal chemistry principles.

-

Enhancement of Potency: Halogen substitution is a classic strategy for improving the biological activity of a lead compound. Studies have consistently shown that the presence of a halogen, particularly at the 6-position of the quinazoline ring, can significantly improve anticancer effects.[7] This is often attributed to favorable electronic properties and the ability to form specific halogen bonds with the target protein, thereby increasing binding affinity.

-

Modulation of Pharmacokinetic Properties: The lipophilicity introduced by the bromine atom can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This modification can enhance membrane permeability and bioavailability, critical factors for a successful drug candidate.

Our hypothesis is that combining the privileged quinazolinone core with a 6-bromo substituent will create a synergistic effect, leading to analogs with potent and targeted biological activity, particularly in the context of oncology.

Synthesis and Characterization of Novel Analogs

The discovery of new chemical entities hinges on a robust and flexible synthetic strategy. Our approach allows for the efficient creation of a diverse library of analogs for biological screening.

Synthetic Workflow and Rationale

The overall synthetic strategy begins with a readily available starting material, 5-bromoanthranilic acid, and proceeds through a key intermediate to yield the final target compounds. This multi-step process is designed for efficiency and versatility, allowing for late-stage diversification.

Caption: General Synthetic Workflow for 6-Bromo-Quinazolinone Analogs.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of Intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Compound 5)

-

Rationale: This protocol describes the cyclization reaction to form the core quinazolinone ring system. The use of phenyl isothiocyanate introduces the phenyl group at the 3-position and the mercapto group at the 2-position, which serves as a handle for further diversification. Triethylamine acts as a base to facilitate the reaction.

-

Procedure:

-

To a solution of 5-bromoanthranilic acid (2.16 g, 10 mmol) in absolute ethanol (30 mL), add phenyl isothiocyanate (1.8 mL, 15 mmol) and triethylamine (2 mL).[7]

-

Heat the mixture to reflux at 65°C for 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to yield the pure intermediate as a solid (yield: 83.2%).[7]

-

Protocol 3.2.2: General Procedure for Synthesis of Final Analogs (e.g., Compounds 8a-h)

-

Rationale: This S-alkylation reaction is a versatile method for introducing a wide variety of substituents onto the quinazolinone core at the 2-position thiol. Potassium carbonate is used as a base to deprotonate the thiol, forming a more nucleophilic thiolate anion that readily reacts with various alkyl or benzyl halides.

-

Procedure:

-

Dissolve the intermediate (Compound 5, 1 mmol) in 15 mL of Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.2 mmol) to the solution over 5 minutes with stirring.

-

Add the appropriate alkyl halide or substituted benzyl bromide (1.5 mmol) to the reaction mixture.[7]

-

Heat the mixture to reflux and maintain for 24 hours, monitoring by TLC.

-

After completion, pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, dry it, and recrystallize from ethanol to obtain the pure final analog.[7]

-

Physicochemical Characterization

The identity and purity of all synthesized compounds were confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra were recorded to confirm the chemical structure. For example, the ¹H-NMR spectrum of a representative compound showed characteristic peaks: a singlet around 8.36 ppm for the quinazoline proton, multiplets between 7.06-7.83 ppm for the aromatic protons, a singlet at 4.38 ppm for the methylene (CH₂) protons, and a singlet at 2.31 ppm for methyl (CH₃) protons.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to confirm the molecular weight of the synthesized analogs.

-

Melting Point (MP): Melting points were determined to assess the purity of the final compounds.

Biological Evaluation: Anticancer Activity

Based on the known activities of quinazolinone derivatives, the primary therapeutic area of investigation for our new analogs is oncology.[7][9][10]

Rationale for Cytotoxicity Screening

The initial step in evaluating anticancer potential is to assess the general cytotoxicity of the compounds against cancer cell lines. A primary mechanism for many quinazoline-based anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase crucial for cell proliferation and survival.[11] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime therapeutic target.[11] We selected the MTT assay, a robust and widely used colorimetric method, to quantify the cytotoxic effects of our novel analogs.

Caption: Experimental Workflow for In Vitro MTT Cytotoxicity Assay.

Protocol: MTT Cytotoxicity Assay

-

Rationale: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell death induced by the test compounds.

-

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, SW480 colon cancer) into 96-well plates at an appropriate density and incubate to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with serially diluted concentrations of the synthesized 6-bromo-quinazolinone analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).[11]

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Results and Structure-Activity Relationship (SAR) Analysis

The cytotoxic activity of a representative set of analogs was evaluated against MCF-7 and SW480 cancer cell lines. The results, presented as IC₅₀ values, are summarized below.

| Compound ID | R Group (Substitution at 2-position) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. SW480 |

| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 8b | n-pentyl | 21.15 ± 4.17 | 32.14 ± 3.18 |

| 8c | benzyl | 72.14 ± 2.14 | 81.12 ± 4.15 |

| 8d | 3-methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |

| Data adapted from a systematic study on similar scaffolds.[12] |

Analysis of SAR:

The data reveals critical insights into the structure-activity relationship of this series.[13]

-

Aliphatic vs. Aromatic Substituents: Analogs with aliphatic chains at the 2-position (8a, 8b) demonstrated significantly higher potency against both cell lines compared to those with aromatic benzyl groups (8c, 8d).[12][13]

-

Alkyl Chain Length: Among the aliphatic analogs, the n-butyl derivative (8a) was the most potent, suggesting that a four-carbon linker is optimal for activity in this series.[13]

-

Selectivity: The cytotoxic results from testing potent compounds like 8a on normal cell lines showed significantly higher IC50 values, providing compelling evidence of selectivity between tumorigenic and non-tumorigenic cells.[13]

Mechanistic Insights via Computational Modeling

To rationalize the observed biological activity and guide future design, we employed computational methods to explore the potential mechanism of action.

Molecular Docking Workflow

-

Rationale: Molecular docking was performed to predict the binding mode of our most active compounds within the ATP-binding site of EGFR, a plausible biological target.[7][10] This provides a structural basis for the observed SAR and helps identify key molecular interactions.

Caption: Workflow for Molecular Docking Studies.

Docking studies revealed that potent analogs like 8a fit snugly into the EGFR active site, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby inhibiting the kinase's function.

Conclusion and Future Directions

This guide outlines a successful, integrated strategy for the discovery of novel 6-bromo-quinazolinone analogs. We have demonstrated a versatile synthetic route and a robust biological evaluation cascade. Our initial findings indicate that S-alkylation of the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one core, particularly with short aliphatic chains, yields compounds with potent and selective anticancer activity.[12][13]

Future work will focus on:

-

Expanding the library of analogs to further probe the SAR.

-

Conducting in-depth mechanistic studies to confirm EGFR inhibition and explore other potential targets.

-

Optimizing the ADME properties of the most promising lead compounds to advance them toward in vivo testing.

The 6-bromo-quinazolinone scaffold continues to be a rich source of potential therapeutic agents, and the methodologies described herein provide a solid foundation for their continued development.

References

- 1. mdpi.com [mdpi.com]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and pharmacological evaluation of quinazoline derivatives as novel and potent pan-JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 6-Bromo-2-methylquinazolin-4(3H)-one Interactions

Preamble: The Convergence of a Privileged Scaffold and Predictive Science

The quinazolinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific derivative, 6-Bromo-2-methylquinazolin-4(3H)-one, and its analogues have shown notable potential, particularly in the realms of antimicrobial and anti-inflammatory applications.[1] To rationally explore and optimize the therapeutic potential of this molecule, in silico modeling has become an indispensable tool. It allows researchers to navigate the complexities of molecular interactions with high precision, saving significant time and resources compared to traditional laboratory screening.[5]

This guide provides a comprehensive, technically-grounded walkthrough of a robust in silico workflow designed to elucidate the binding mechanisms of this compound. We will move beyond a simple recitation of steps to explore the fundamental causality behind each methodological choice, from initial target selection to the dynamic simulation of a protein-ligand complex. This document is intended for researchers, scientists, and drug development professionals seeking to apply or better understand computational techniques in their own discovery pipelines.

Section 1: The Strategic Framework of In Silico Investigation

At its core, our computational strategy is a multi-step process designed to progressively refine our understanding of the ligand's behavior. We begin with a broad search for potential binding modes and affinities and culminate with a detailed, dynamic analysis of the most promising interaction. This hierarchical approach ensures computational efficiency and methodological rigor.

The rationale is to use faster, less computationally expensive methods like molecular docking to screen possibilities and then apply more rigorous, time-intensive methods like Molecular Dynamics (MD) simulations to validate and explore the most promising candidates.[6]

References

- 1. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mediresonline.org [mediresonline.org]

- 3. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 4. article.scirea.org [article.scirea.org]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. bio-protocol.org [bio-protocol.org]

Methodological & Application

Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis commences from the readily available precursor, 5-bromoanthranilic acid. This document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4] The specific compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, where the bromine atom at the 6-position offers a versatile handle for further chemical modifications through cross-coupling reactions.

The synthetic strategy outlined herein follows a well-established and robust two-step process: the initial N-acetylation of 5-bromoanthranilic acid followed by a cyclocondensation reaction. This method is favored for its operational simplicity and generally good yields.

Reaction Scheme

The overall transformation from 5-bromoanthranilic acid to this compound is depicted below:

Step 1: N-Acetylation

5-Bromoanthranilic acid is first acylated on the amino group using acetic anhydride. This reaction forms N-(5-bromo-2-carboxyphenyl)acetamide.

Step 2: Cyclocondensation

The intermediate is then subjected to cyclizing conditions, typically by heating in the presence of a dehydrating agent like acetic anhydride, to form an intermediate benzoxazinone, which subsequently rearranges to the final quinazolinone product.[3][5]

Mechanistic Insights

The synthesis of the quinazolinone core from anthranilic acid and acetic anhydride proceeds through a well-understood mechanism. The initial step is a nucleophilic attack of the amino group of 5-bromoanthranilic acid on one of the carbonyl carbons of acetic anhydride, leading to the formation of the N-acetylated intermediate and acetic acid as a byproduct.

In the second stage, under heating, the N-acetylated intermediate undergoes an intramolecular cyclization. The carboxylic acid group attacks the amide carbonyl, and subsequent dehydration, facilitated by acetic anhydride, leads to the formation of a 2-methyl-6-bromo-4H-3,1-benzoxazin-4-one intermediate. This benzoxazinone is often not isolated and, upon further heating, can rearrange to the more stable quinazolinone tautomer. In the presence of an ammonia source, the benzoxazinone can be opened and re-closed to form the quinazolinone.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |

| 5-Bromoanthranilic acid | C₇H₆BrNO₂ | 216.03 | 10.0 g | Sigma-Aldrich |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 50 mL | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | As needed | VWR |

| Deionized Water | H₂O | 18.02 | As needed | --- |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | --- |

Safety Precautions:

-

Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure

Part 1: Synthesis of 2-Acetamido-5-bromobenzoic acid (Intermediate)

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoanthranilic acid (10.0 g, 46.3 mmol).

-

In a fume hood, carefully add acetic anhydride (20 mL, 212 mmol) to the flask.

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain it for 2 hours with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The starting material should be consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into 200 mL of ice-cold deionized water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.

-

Filter the resulting white precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the collected solid in a vacuum oven at 60 °C to a constant weight. The product is 2-acetamido-5-bromobenzoic acid.

Part 2: Synthesis of this compound

-

Place the dried 2-acetamido-5-bromobenzoic acid from the previous step into a 250 mL round-bottom flask.

-

Add acetic anhydride (30 mL, 318 mmol).

-

Heat the mixture to reflux for 4 hours.[3] The solid will dissolve, and the solution will turn a pale yellow.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into 300 mL of crushed ice with constant stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it with a cold 5% sodium bicarbonate solution to neutralize any remaining acetic acid, followed by washing with cold deionized water.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.[6]

-

Dry the purified product in a vacuum oven.

Characterization

The final product should be characterized by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).

Visual Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthetic workflow for this compound.

Conclusion

The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of this compound from 5-bromoanthranilic acid. The procedure is straightforward, utilizing common laboratory reagents and techniques. The resulting product is a versatile intermediate for the development of novel therapeutic agents and other functional organic molecules.

References

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Application Notes & Protocols for 6-Bromo-2-methylquinazolin-4(3H)-one in Anticancer Drug Discovery

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1][2][3] Its versatility allows for strategic modifications that can tune its interaction with various biological targets, leading to potent and selective therapeutic agents.[4] This document provides a comprehensive guide for researchers on the utilization of a specific derivative, 6-Bromo-2-methylquinazolin-4(3H)-one, as a foundational molecule in the discovery of novel anticancer agents. We will delve into the rationale for its selection, protocols for its synthesis and biological evaluation, and a discussion of its potential mechanisms of action, with a focus on the inhibition of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt pathways.[5][6][7]

Introduction: The Quinazolinone Scaffold in Oncology

Quinazolinone and its derivatives have attracted significant attention in oncology due to their broad pharmacological activities.[1][2] Over two decades, more than 20 drugs containing a quinazoline or quinazolinone core have received FDA approval for anti-tumor applications.[1] Prominent examples like Gefitinib, Erlotinib, and Lapatinib validate the therapeutic potential of this scaffold, primarily through the inhibition of protein tyrosine kinases.[3][8]

The quinazolinone core acts as a versatile backbone for several reasons:

-

Structural Rigidity and Planarity: The fused bicyclic system provides a defined orientation for substituents to interact with target proteins.

-

Hydrogen Bonding Capacity: The nitrogen atoms and the carbonyl group can act as hydrogen bond acceptors and donors, crucial for binding to the ATP-binding pocket of kinases.[9]

-

Synthetic Tractability: The synthesis of the quinazolinone core is well-established, allowing for the efficient generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2][10]

The specific compound, This compound , is a strategic starting point. The presence of a halogen atom, specifically bromine at the 6-position, is known to enhance anticancer activity in many quinazoline derivatives.[11][12] This modification can improve hydrophobic interactions within the target's binding site and potentially alter the electronic properties of the molecule, enhancing its inhibitory potential.[11]

General Workflow for Anticancer Agent Discovery

The process of evaluating a new chemical entity (NCE) like this compound or its derivatives follows a structured pipeline. This workflow is designed to efficiently screen for activity, elucidate the mechanism of action, and identify promising lead compounds for further development.

Caption: High-level workflow for screening quinazolinone derivatives.

Synthesis and Characterization

The synthesis of this compound and its derivatives is a critical first step. While various synthetic routes exist, a common approach involves the reaction of 5-bromoanthranilic acid with an appropriate acylating agent followed by cyclization.[10][11]

Protocol 1: General Synthesis of 6-Bromo-2-substituted-quinazolin-4(3H)-ones

Causality: This protocol starts with 5-bromoanthranilic acid, which provides the foundational benzene ring and the bromine at the desired position. The reaction with an acid chloride or anhydride introduces the group at the 2-position, and subsequent cyclization with an amine source forms the heterocyclic quinazolinone ring.

-

Step 1: Acylation. To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., pyridine), add the desired acid chloride (e.g., acetyl chloride for the 2-methyl derivative) dropwise at 0°C.[13][14]

-

Step 2: Stirring. Allow the reaction mixture to stir at room temperature for 2-4 hours until the formation of the intermediate 2-acylamino-5-bromobenzoic acid is complete (monitor by TLC).

-

Step 3: Cyclization. Add a cyclizing agent, such as ammonium acetate or formamide, and heat the mixture to reflux for 4-6 hours. Alternatively, reacting the acylated intermediate with a primary amine in the presence of a dehydrating agent can yield N-3 substituted derivatives.

-

Step 4: Isolation. Cool the reaction mixture and pour it into ice-cold water. The solid precipitate is the crude product.

-

Step 5: Purification. Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 6-bromo-2-substituted-quinazolin-4(3H)-one.

-

Step 6: Characterization. Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11]

Biological Evaluation Protocols

Protocol 2: Cell Viability Assessment (XTT Assay)

Trustworthiness: The XTT assay is a reliable colorimetric method to measure cell viability by assessing the metabolic activity of mitochondria in living cells.[15][16] A decrease in metabolic activity is directly correlated with cell death or growth inhibition caused by the test compound. This protocol includes controls to ensure the validity of the results.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions.

-

Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO) only, and cells treated with a known anticancer drug like Cisplatin or Erlotinib (positive control).[11]

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture. For every 5 mL of XTT labeling reagent, add 0.1 mL of the electron-coupling reagent.[15][18]

-

Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.[16]

-

Measurement: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

| Compound | Cell Line | IC₅₀ (µM) |

| 6-Bromo-Derivative 8a | MCF-7 (Breast) | 15.85 ± 3.32 |

| 6-Bromo-Derivative 8a | SW480 (Colon) | 17.85 ± 0.92 |

| Erlotinib (Control) | MCF-7 (Breast) | >50 |

| Cisplatin (Control) | MCF-7 (Breast) | ~5-10 |

| Table based on data for a similar derivative from reference[11][17]. This table serves as an example of data presentation. |

Protocol 3: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

Causality: A key hallmark of an effective anticancer drug is its ability to induce apoptosis (programmed cell death) rather than necrosis.[19][20] This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing critical insight into the compound's cell-killing mechanism.[21]

-

Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

FITC-negative, PI-negative: Live cells.

-

FITC-positive, PI-negative: Early apoptotic cells.

-

FITC-positive, PI-positive: Late apoptotic or necrotic cells.

-

-

Interpretation: A significant increase in the population of FITC-positive cells upon treatment indicates that the compound induces apoptosis.[22]

Elucidating the Mechanism of Action

Quinazoline derivatives frequently target protein kinases, especially EGFR.[9][23][24] Dysregulation of the EGFR signaling cascade, which includes the downstream PI3K/Akt/mTOR pathway, is a common driver of cancer cell proliferation and survival.[25][26][27][28][29]

Caption: Simplified EGFR-PI3K-Akt signaling pathway.

Protocol 4: In Vitro Kinase Inhibition Assay

Trustworthiness: This protocol directly measures the ability of the compound to inhibit a specific kinase, providing direct evidence of its molecular target. It uses a purified recombinant enzyme and substrate, removing the complexity of a cellular environment.[30][31][32]

-

Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture. For each well, combine:

-

Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Purified recombinant human EGFR kinase (e.g., 50 nM).[30]

-

Specific peptide substrate.

-

Test compound at various concentrations (e.g., 0.01 µM to 10 µM).

-

-

Initiation: Start the kinase reaction by adding ATP (e.g., γ-³²P-ATP for radioactive detection or unlabeled ATP for antibody-based detection) to a final concentration of 10-100 µM.[30][33]

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading dye).[30]

-

Detection of Phosphorylation:

-

Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.[33]

-

Non-Radioactive Method (e.g., ELISA): Transfer the mixture to an antibody-coated plate that captures the phosphorylated substrate. Detect with a secondary antibody conjugated to an enzyme (like HRP) and measure the resulting colorimetric or fluorescent signal.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the inhibition percentage against the log of the compound concentration to determine the IC₅₀ value for kinase inhibition.

Conclusion and Future Directions

This compound serves as an excellent scaffold for anticancer drug discovery. The protocols outlined in this guide provide a systematic framework for its synthesis, initial biological screening, and mechanistic evaluation. Positive results from these assays—specifically, potent cytotoxicity (low IC₅₀), induction of apoptosis, and direct inhibition of a cancer-relevant kinase like EGFR—would validate this chemical series for further investigation.[34] Subsequent steps would involve comprehensive SAR studies, where modifications at the 2- and 3-positions of the quinazolinone ring could be explored to optimize potency, selectivity, and drug-like properties, paving the way for the development of a novel clinical candidate.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the Therapeutic Potential of Quinazolinone Derivatives in Cancer Treatment: A Comprehensive Exploration | Semantic Scholar [semanticscholar.org]

- 8. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mediresonline.org [mediresonline.org]

- 14. mediresonline.org [mediresonline.org]

- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. biotium.com [biotium.com]

- 17. researchgate.net [researchgate.net]

- 18. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 19. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 21. researchgate.net [researchgate.net]

- 22. scilit.com [scilit.com]

- 23. benthamdirect.com [benthamdirect.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 27. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 29. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 30. In vitro kinase assay [protocols.io]

- 31. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In Vitro Kinase Assays | Revvity [revvity.com]

- 34. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Screening of 6-Bromo-2-methylquinazolin-4(3H)-one Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Quinazolinone scaffolds have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including significant antimicrobial effects.[2][3][4][5] The core structure of quinazolin-4(3H)-one is a versatile pharmacophore, and modifications to this scaffold, such as the introduction of a bromine atom at the 6-position and a methyl group at the 2-position, can modulate its biological activity.[5][6]

This document provides a comprehensive guide to the antimicrobial screening of novel 6-Bromo-2-methylquinazolin-4(3H)-one derivatives. It is designed to equip researchers with the foundational knowledge and detailed protocols required to assess the antimicrobial potential of these compounds effectively. We will delve into the rationale behind the chosen screening methods, provide step-by-step instructions for their execution, and discuss the interpretation of the resulting data.

The Scientific Rationale: Why Focus on this compound Derivatives?

The quinazolinone nucleus is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[5] The rationale for investigating this compound derivatives is rooted in established structure-activity relationships (SAR). The presence of a halogen, such as bromine, at the 6-position has been shown to enhance antimicrobial activity.[5][6] Furthermore, substitutions at the 2 and 3 positions of the quinazolinone ring are critical for modulating the antimicrobial and cytotoxic profiles of these compounds.[5]

The proposed mechanism of action for some quinazolinone derivatives involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. This mode of action, akin to that of fluoroquinolones, makes them attractive candidates for further investigation, especially against resistant bacterial strains.[7]

Synthesis of this compound Derivatives: A Brief Overview

The synthesis of the parent compound, this compound, typically begins with 5-bromoanthranilic acid.[6] A common synthetic route involves the reaction of 5-bromoanthranilic acid with acetic anhydride. Subsequent reactions with various amines or other nucleophiles can be employed to generate a library of derivatives with diverse substitutions at the 3-position.

For the purpose of these application notes, we will assume the successful synthesis and purification of a series of this compound derivatives. The purity and structural integrity of each synthesized compound should be rigorously confirmed using standard analytical techniques such as TLC, melting point determination, IR, and NMR spectroscopy before proceeding with antimicrobial screening.[8]

Experimental Protocols for Antimicrobial Screening

The following protocols are designed to provide a robust and reproducible framework for evaluating the antimicrobial activity of your synthesized compounds. Adherence to aseptic techniques is paramount throughout these procedures to prevent contamination and ensure the validity of the results.

Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)

The agar well diffusion method is a widely used and cost-effective technique for the preliminary screening of antimicrobial agents.[1][9][10][11] It provides a qualitative assessment of antimicrobial activity by measuring the zone of inhibition around a well containing the test compound.

Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Materials and Reagents:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Bacterial and/or fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative); Candida albicans, Aspergillus niger (Fungal))[6][8]

-

Synthesized this compound derivatives

-

Positive control (standard antibiotic, e.g., Ciprofloxacin, Gentamicin)

-

Negative control (solvent used to dissolve the compounds, e.g., DMSO)

-

Sterile cork borer (6-8 mm diameter)

-

Sterile micropipettes and tips

-

Incubator

-

Laminar flow hood or biosafety cabinet

-

Calipers or a ruler

Step-by-Step Procedure:

-

Preparation of Inoculum:

-

From a fresh culture of the test microorganism, inoculate a tube of sterile broth.

-

Incubate the broth at the appropriate temperature (typically 37°C for bacteria and 28-30°C for fungi) until it reaches a turbidity equivalent to the 0.5 McFarland standard. This corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the inner wall of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of an MHA plate to ensure a uniform lawn of growth. Repeat this process two more times, rotating the plate approximately 60 degrees each time.

-

-

Preparation of Wells:

-

Allow the inoculated plates to dry for a few minutes.

-

Using a sterile cork borer, create wells of a uniform diameter (e.g., 6 mm) in the agar.[1]

-

-

Application of Test Compounds and Controls:

-

Prepare stock solutions of the synthesized derivatives and the positive control antibiotic at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

-